molecular formula C11H12O B8311741 5-Methyl-2,3-dihydro-1-benzooxepin

5-Methyl-2,3-dihydro-1-benzooxepin

Cat. No.: B8311741
M. Wt: 160.21 g/mol
InChI Key: YXZAOVIXFUNVIK-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydro-1-benzooxepin is a heterocyclic compound featuring a benzene ring fused to a partially saturated seven-membered oxepin ring. The oxepin ring contains one oxygen atom and two adjacent saturated bonds at the 2,3-positions, with a methyl substituent at the 5-position. This structure confers unique physicochemical properties, such as moderate lipophilicity and conformational flexibility, making it a scaffold of interest in medicinal chemistry and drug design.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1-benzoxepine

InChI

InChI=1S/C11H12O/c1-9-5-4-8-12-11-7-3-2-6-10(9)11/h2-3,5-7H,4,8H2,1H3

InChI Key

YXZAOVIXFUNVIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCOC2=CC=CC=C12

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Isoxazolidine-Linked Pyrimidine Derivatives

The phosphonate derivatives synthesized in , such as diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate (−)12a, share a partially saturated heterocyclic core but differ in ring size and substituents. Key comparisons include:

  • Ring System : The benzooxepin’s seven-membered oxygen-containing ring contrasts with the five-membered isoxazolidine ring in compound 12a.
  • Substituents : Both compounds feature methyl groups, but the pyrimidine dione moiety in 12a introduces additional hydrogen-bonding capabilities absent in 5-methyl-2,3-dihydro-1-benzooxepin.

Heterocyclic Systems: Methylclonazepam (Benzodiazepine Analogue)

Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) from provides a comparison of fused heterocycles:

  • Ring Composition : Both compounds fuse a benzene ring to a saturated heterocycle. However, Methylclonazepam’s 1,4-benzodiazepine contains two nitrogen atoms, while benzooxepin has one oxygen.
  • Pharmacological Profile : Benzodiazepines are CNS depressants, whereas benzooxepin derivatives are less studied but may target different pathways due to distinct electronic and steric properties.
  • Synthetic Complexity : Methylclonazepam’s nitro and chlorophenyl groups necessitate multi-step synthesis, whereas benzooxepins may offer simpler functionalization due to fewer heteroatoms .

Data Table: Structural and Functional Comparison

Compound Core Structure Heteroatoms Ring Size Key Substituents Biological Activity
This compound Benzene + dihydrooxepin O 7-membered 5-methyl Not reported (structural analog focus)
Compound 12a Isoxazolidine + pyrimidine O, N 5-membered (isoxazolidine) Methyl, phosphonate Non-cytotoxic, weak anti-HIV
Methylclonazepam Benzodiazepine N, O 7-membered 2-chlorophenyl, nitro Sedative, anxiolytic

Key Research Findings and Implications

  • Activity Trends : The lack of cytotoxicity in compound 12a suggests that partially saturated heterocycles like benzooxepin may be promising for low-toxicity drug candidates, though activity depends on functional group additions.
  • Structural Flexibility : Benzooxepin’s larger ring size compared to isoxazolidines or benzodiazepines may reduce ring strain, enhancing metabolic stability .

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